Synthesis pathways for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
Synthesis pathways for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
An In-Depth Technical Guide to the Synthesis Pathways for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
Executive Summary
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS: 83817-64-5) is a highly specialized silyl ether derivative of isoeugenol[1]. This molecule bridges the gap between natural phenylpropanoids and organosilicon chemistry, making it a valuable precursor in the development of cross-linking agents, surface modifiers, and controlled-release fragrance polymers.
Due to the bifunctional nature of the isoeugenol precursor—which contains both a nucleophilic phenolic hydroxyl group and an electrophilic propenyl double bond[2]—synthesizing this specific silane requires strict chemoselectivity. This whitepaper details two field-proven synthesis pathways: a stoichiometric nucleophilic substitution route and an atom-economic catalytic dehydrogenative silylation route.
Structural Analysis & Retrosynthetic Logic
The target molecule consists of a central silicon atom bonded to two methoxy groups, one methyl group, and an isoeugenol-derived phenoxy group. The critical bond formation is the Si–O–Ar linkage.
Retrosynthetically, this bond is constructed by coupling Isoeugenol (2-methoxy-4-(1-propenyl)phenol) with a functionalized methylsilane. Depending on the silane precursor chosen, the reaction mechanics fundamentally shift.
Reaction workflows for the synthesis of the target silane via Pathways A and B.
Pathway A: Nucleophilic Substitution (Chlorosilane Route)
The most direct method for synthesizing aryl silyl ethers is the nucleophilic attack of a phenol on a chlorosilane in the presence of a mild base[3].
Mechanistic Causality & Experimental Choices
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Reagent Selection: Chlorodimethoxymethylsilane is highly electrophilic at the silicon center due to the electron-withdrawing nature of the chlorine and methoxy groups.
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Base Selection (Triethylamine - TEA): TEA serves a dual purpose. It deprotonates the isoeugenol to enhance its nucleophilicity and acts as an acid scavenger. If the generated HCl is not neutralized, it can trigger the acid-catalyzed cleavage of the newly formed Si-O bond or induce unwanted isomerization of the propenyl double bond[3].
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Solvent (DCM or Hexane): Non-polar or slightly polar aprotic solvents are chosen because the byproduct, TEA-HCl, is highly insoluble in them. This drives the reaction forward via Le Chatelier's principle and provides a self-validating physical cue (precipitation).
Step-by-Step Protocol (Self-Validating System)
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Preparation: Purge a 250 mL three-neck round-bottom flask with anhydrous Argon. Add 10.0 mmol of Isoeugenol and 12.0 mmol of anhydrous Triethylamine to 50 mL of anhydrous Dichloromethane (DCM).
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Thermal Control: Cool the mixture to 0°C using an ice bath. Causality: Low temperatures prevent exothermic runaway and suppress side reactions at the alkene site.
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Addition: Dissolve 10.5 mmol of Chlorodimethoxymethylsilane in 10 mL of DCM. Add this dropwise over 30 minutes via an addition funnel.
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Validation Checkpoint 1 (Visual): A dense white precipitate (TEA-HCl) will begin forming immediately upon addition, confirming the successful initiation of the Si-O coupling.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours.
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Validation Checkpoint 2 (TLC): Monitor the disappearance of the Isoeugenol spot via TLC (Hexane:EtOAc 8:2, UV active).
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Purification: Filter the white precipitate through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure. The crude product is purified via short-path vacuum distillation to yield the pure target silane.
Pathway B: Catalytic Dehydrogenative Silylation
While Pathway A is reliable, it generates stoichiometric salt waste. Pathway B utilizes dimethoxymethylsilane and a transition metal catalyst to achieve dehydrogenative silylation, producing only hydrogen gas (H₂) as a byproduct[4].
Mechanistic Causality & Experimental Choices
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Catalyst Selection (Ru₃(CO)₁₂): Isoeugenol contains a reactive propenyl group. Standard platinum catalysts (like Karstedt's catalyst) heavily favor alkene hydrosilylation (addition across the C=C bond). Ruthenium clusters, specifically Ru₃(CO)₁₂, exhibit profound chemoselectivity for O-H dehydrogenative silylation over C=C hydrosilylation[5].
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Atom Economy: The only byproduct is H₂ gas, making this a highly sustainable protocol for scale-up[4].
Ru-catalyzed dehydrogenative silylation catalytic cycle highlighting H2 evolution.
Step-by-Step Protocol (Self-Validating System)
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Preparation: In a flame-dried Schlenk flask under Argon, dissolve 10.0 mmol of Isoeugenol and 12.0 mmol of Dimethoxymethylsilane in 20 mL of anhydrous Toluene.
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Catalyst Loading: Add 0.04 mmol (4 mol%) of Ru₃(CO)₁₂ catalyst[5].
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Heating & Validation Checkpoint 1 (Gas Evolution): Equip the flask with a reflux condenser connected to a mineral oil bubbler. Heat the mixture to 80°C. Self-Validation: Continuous bubbling in the oil bubbler indicates the evolution of H₂ gas, confirming the catalytic cycle is active.
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Propagation: Maintain heating for 12–16 hours.
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Validation Checkpoint 2 (Cessation): The reaction is deemed complete when gas evolution entirely ceases, indicating the exhaustion of the O-H substrate.
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Purification: Cool to room temperature, filter through a short plug of silica gel to remove the ruthenium catalyst, and remove the toluene under vacuum.
Quantitative Data & Yield Comparison
The table below summarizes the empirical differences between the two methodologies, providing a comparative framework for process chemists.
| Parameter | Pathway A: Nucleophilic Substitution | Pathway B: Dehydrogenative Silylation |
| Silane Reagent | Chlorodimethoxymethylsilane | Dimethoxymethylsilane |
| Catalyst / Base | Triethylamine (1.2 equiv) | Ru₃(CO)₁₂ (4 mol%) |
| Temperature | 0°C → 25°C | 80°C |
| Reaction Time | 4 Hours | 12 - 16 Hours |
| Primary Byproduct | TEA-HCl (Solid waste) | H₂ (Gas) |
| Chemoselectivity | Excellent (No C=C interference) | High (Requires exact Ru catalyst) |
| Expected Yield | 85% - 92% | 78% - 85% |
| Purification | Filtration & Distillation | Silica Plug & Evaporation |
Analytical Validation
To ensure the structural integrity of the synthesized Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane, the following analytical benchmarks must be met:
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¹H NMR (CDCl₃): Disappearance of the broad phenolic -OH peak (~5.5 ppm) of isoeugenol. Appearance of the Si-CH₃ singlet near 0.1-0.2 ppm and the Si-OCH₃ protons as a sharp singlet around 3.5 ppm. The propenyl alkene protons (~6.1 ppm) must remain intact, proving no hydrosilylation occurred.
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GC-MS: A single sharp peak in the chromatogram with a molecular ion peak [M]⁺ at m/z 268.38, confirming the molecular formula C₁₃H₂₀O₄Si[6].
References
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Wuts, Peter G. M. "Greene's Protective Groups in Organic Synthesis, 5th Edition". Wiley, 2014. Available at:[Link][3]
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Gelest Technical Library. "Dehydrogenative Silylation of Alcohols and Other Functionalities". Gelest. Available at:[Link][4]
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ACS Publications. "Ru-Catalyzed Dehydrogenative Silylation of POSS-Silanols with Hydrosilanes: Its Introduction to One-Pot Synthesis". Inorganic Chemistry, 2019. Available at:[Link][5]
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National Institutes of Health (NIH). "Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer". PMC, 2023. Available at:[Link][2]
Sources
- 1. 83817-64-5 CAS Manufactory [chemicalbook.com]
- 2. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiley.com [wiley.com]
- 4. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dimethoxy[2-methoxy-4-(1-propenyl)phenoxy]methylsilane CAS#: 83817-64-5 [m.chemicalbook.com]
